![molecular formula C15H18N2O2 B7450893 N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide, also known as LY2119620, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.
Wirkmechanismus
N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide acts as a selective antagonist of the mGluR2 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide can modulate the release of glutamate, a neurotransmitter that is involved in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide has been shown to have anxiolytic and antidepressant effects in preclinical studies, as well as antipsychotic effects in animal models of schizophrenia. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide is a highly selective antagonist of the mGluR2 receptor, which makes it a valuable tool for studying the role of this receptor in various neuropsychiatric disorders. However, its limited bioavailability and poor solubility in water can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide could focus on improving its bioavailability and solubility, as well as studying its potential therapeutic applications in other neuropsychiatric disorders such as addiction and post-traumatic stress disorder. Additionally, further studies could investigate the potential synergistic effects of N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide with other drugs or therapies for the treatment of neuropsychiatric disorders.
Synthesemethoden
N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with 1-methylcyclopropylamine to form the intermediate compound, which is then reacted with prop-2-enamide and benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, as well as antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-methylcyclopropyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-13(18)16-10-11-4-6-12(7-5-11)14(19)17-15(2)8-9-15/h3-7H,1,8-10H2,2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQKENFXINPSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.